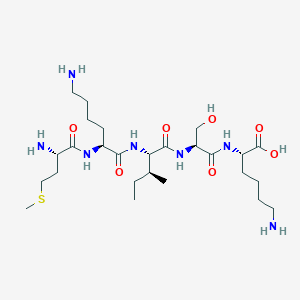
L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine is a peptide composed of five amino acids: methionine, lysine, isoleucine, serine, and lysine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, methionine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, lysine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for isoleucine, serine, and the final lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acylation can be achieved using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Acylated or alkylated lysine residues.
Applications De Recherche Scientifique
L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Methionyl-L-valyl-L-arginyl-L-isoleucyl-L-lysyl-L-prolylglycyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-prolyl-L-seryl-L-α-aspartyl-L-aspartic acid
- L-Lysine, L-α-glutamyl-L-methionyl-L-arginyl-L-isoleucyl-L-seryl-L-arginyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-α-aspartyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-arginyl-L-lysyl-
Uniqueness
L-Methionyl-L-lysyl-L-isoleucyl-L-seryl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its combination of hydrophobic (methionine, isoleucine) and hydrophilic (lysine, serine) residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Propriétés
Numéro CAS |
823233-57-4 |
|---|---|
Formule moléculaire |
C26H51N7O7S |
Poids moléculaire |
605.8 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H51N7O7S/c1-4-16(2)21(25(38)32-20(15-34)24(37)31-19(26(39)40)10-6-8-13-28)33-23(36)18(9-5-7-12-27)30-22(35)17(29)11-14-41-3/h16-21,34H,4-15,27-29H2,1-3H3,(H,30,35)(H,31,37)(H,32,38)(H,33,36)(H,39,40)/t16-,17-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
ZCDONORWWXGAHP-PXQJOHHUSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



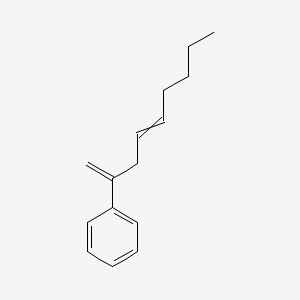
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
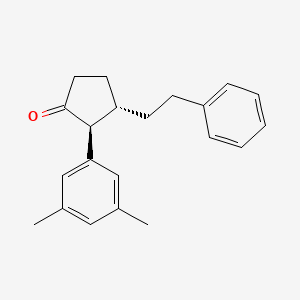

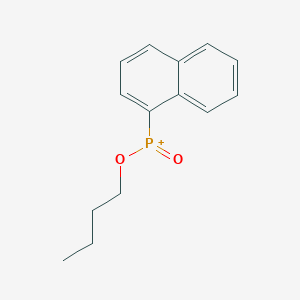
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
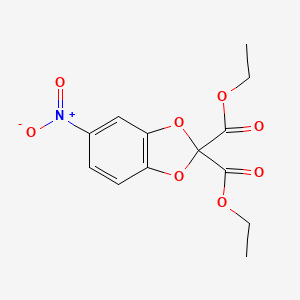

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
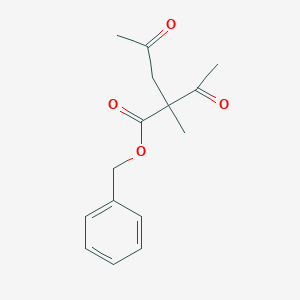
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
